Product packaging for 7-(Benzyloxy)quinoline-4-carbonitrile(Cat. No.:)

7-(Benzyloxy)quinoline-4-carbonitrile

Cat. No.: B11853508
M. Wt: 260.29 g/mol
InChI Key: YYEHSSNSIIHMRV-UHFFFAOYSA-N
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Description

7-(Benzyloxy)quinoline-4-carbonitrile is a versatile quinoline derivative serving as a key chemical intermediate in medicinal chemistry and drug discovery research. The quinoline scaffold is recognized for its wide spectrum of biological activities, particularly in the development of potential antitumor agents . The specific substitution pattern on this compound—featuring a benzyloxy group at the 7-position and a carbonitrile group at the 4-position—is a pharmacophore of significant interest. Research on analogous structures indicates that a bulky substituent at the 7-position can be beneficial for antiproliferative activity, while the carbonitrile group at the 4-position can be a crucial synthetic handle for further functionalization into amides or other derivatives to optimize drug-like properties . This compound is strictly for research applications and is valued as a synthetic precursor for constructing more complex molecules. It is useful for exploring structure-activity relationships (SAR) in the quest for novel therapeutic agents. Researchers employ this building block in the synthesis of compounds for in vitro biological screening against various disease targets. Application Note: The information presented is based on the chemical properties of the quinoline class and related scientific literature. This product is intended for use by qualified research professionals in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12N2O B11853508 7-(Benzyloxy)quinoline-4-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

7-phenylmethoxyquinoline-4-carbonitrile

InChI

InChI=1S/C17H12N2O/c18-11-14-8-9-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-10H,12H2

InChI Key

YYEHSSNSIIHMRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)C#N

Origin of Product

United States

Synthetic Methodologies and Route Optimization

Retrosynthetic Analysis of 7-(Benzyloxy)quinoline-4-carbonitrile

A logical retrosynthetic analysis of the target molecule, this compound, suggests several viable pathways. The most straightforward disconnections involve the functional groups attached to the quinoline (B57606) scaffold.

One primary disconnection is at the C-7 ether bond, leading back to 7-hydroxyquinoline-4-carbonitrile (B11916117) and a benzyl (B1604629) halide. This approach relies on a Williamson ether synthesis in the final step. A further disconnection of the C-4 nitrile points to a precursor like 7-hydroxyquinoline-4-carboxylic acid.

Alternatively, the entire quinoline ring system can be deconstructed. This approach breaks the molecule down into simpler, more readily available starting materials. A key strategy here involves using a pre-functionalized aniline (B41778), such as 3-(benzyloxy)aniline, which already contains the required C-7 substituent. This aniline can then be reacted with appropriate partners in classic quinoline syntheses, such as the Doebner or Pfitzinger reactions, to build the heterocyclic core.

Establishment of the Quinoline-4-carbonitrile (B1295981) Core Structure

The formation of the quinoline-4-carbonitrile framework is a central challenge. Several distinct strategies have been developed, ranging from classic named reactions that build the ring system to modern methods that directly install the cyano group.

Classic methods like the Doebner, Doebner-von Miller, and Pfitzinger reactions are powerful tools for constructing the quinoline skeleton, typically yielding quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net These acids are crucial intermediates that can be subsequently converted to the desired C-4 nitrile.

The Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in a basic medium to yield substituted quinoline-4-carboxylic acids. acs.orgwikipedia.org The reaction mechanism begins with the base-catalyzed hydrolysis of isatin's amide bond, followed by condensation with the carbonyl compound to form an imine and then an enamine, which cyclizes and dehydrates. acs.orgnih.gov Modifications to the Pfitzinger reaction, such as using N,N-dimethylenaminones, have been shown to allow for the direct synthesis of quinoline-4-carboxylic esters under milder, one-step conditions. libretexts.org

The Doebner reaction and the related Doebner-von Miller synthesis provide another route to quinolines. The Doebner reaction is a three-component reaction of an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. rsc.orgorganic-chemistry.org A recently developed "Doebner hydrogen-transfer reaction" has expanded the scope to include anilines with electron-withdrawing groups, which traditionally gave low yields. rsc.org The Doebner-von Miller reaction uses an aniline and α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.orgacs.org

Once the quinoline-4-carboxylic acid is obtained, it must be converted to the carbonitrile. This is typically achieved through a multi-step sequence involving the conversion of the carboxylic acid to a primary amide (carboxamide), followed by a dehydration reaction using reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA) to yield the nitrile.

Table 1: Comparison of Doebner and Pfitzinger Reactions for Quinoline-4-Carboxylic Acid Synthesis

FeatureDoebner ReactionPfitzinger Reaction
Reactants Aniline, Aldehyde, Pyruvic AcidIsatin, Carbonyl Compound
Key Intermediate Imine formed from aniline and aldehydeKeto-acid from isatin hydrolysis
Typical Product Quinoline-4-carboxylic acidSubstituted quinoline-4-carboxylic acid
Conditions Often acidic or thermalStrongly basic
Advantages Wide variety of anilines can be used. rsc.orgConvenient one-pot synthesis. chemicalbook.com
Limitations Low yields with electron-deficient anilines in conventional methods. rsc.orgRequires isatin precursors; substituents limited by basic conditions. rsc.org

More contemporary methods bypass the carboxylic acid intermediate and install the cyano group directly onto the quinoline ring. These direct C-H cyanation techniques offer improved atom economy and procedural simplicity.

A notable strategy involves the regioselective direct oxidative C-H cyanation of quinolines. Research has demonstrated that using a vanadium-containing heteropoly acid catalyst, with trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source and molecular oxygen as the terminal oxidant, can preferentially introduce a cyano group at the 4-position of various quinoline derivatives. researchgate.netmasterorganicchemistry.com Another approach involves the cyanation of quinoline N-oxides. Using reagents like trimethylsilyl cyanide in the presence of an activator such as (diacetoxyiodo)benzene (B116549) (PIDA), the N-oxide can direct cyanation to the C-2 position. researchgate.netchemicalbook.com While this directs to C-2, it highlights the utility of the N-oxide strategy in activating the quinoline system for cyanation.

A specific and effective route to quinoline-4-carbonitriles starts from 2-nitrobenzyl cyanides. This method involves the alkylation of the 2-nitrobenzyl cyanide with an α-halomethyl ketone to produce a ketonitrile intermediate. Subsequent reduction of this intermediate, for example with tin(II) chloride, triggers a reductive cyclization process that yields the quinoline-4-carbonitrile framework in good yields. acs.org

The proposed mechanism for the final cyclization involves the reduction of the nitro group to a hydroxylamine. This intermediate then undergoes intramolecular condensation with the ketone carbonyl, followed by dehydration steps, to form the aromatic quinoline-4-carbonitrile. acs.org

Multicomponent reactions (MCRs) offer an efficient pathway for constructing complex molecular scaffolds like quinolines in a single step. mdpi.commdpi.com While many MCRs for quinoline synthesis, such as the Doebner reaction, yield quinoline-4-carboxylic acids, they represent a highly convergent approach to the necessary precursors. rsc.orggoogle.com For instance, a three-component reaction of an aniline, an aldehyde, and pyruvic acid under the right conditions directly assembles the core structure. rsc.org The resulting carboxylic acid can then be carried forward to the nitrile as previously described. The development of MCRs that directly yield the quinoline-4-carbonitrile is an active area of research aimed at further streamlining the synthesis.

Regioselective Introduction of the Benzyloxy Moiety at C-7

The introduction of the benzyloxy group specifically at the C-7 position can be accomplished via two main strategies: building the quinoline ring from an already substituted precursor or by late-stage functionalization of the pre-formed quinoline core.

The most common and often most reliable method is to begin with a commercially available or synthesized 3-aminophenol (B1664112) derivative. The phenolic hydroxyl group serves as a handle for introducing the benzyloxy group. For example, 3-aminophenol can be protected and then used in a quinoline-forming reaction like the Doebner-von Miller synthesis. acs.orgmasterorganicchemistry.com A one-pot procedure for preparing 7-hydroxyquinoline (B1418103) from N-tosyl-3-aminophenol and acrolein has been reported, achieving a 60% isolated yield. masterorganicchemistry.com The resulting 7-hydroxyquinoline can then be readily converted to 7-(benzyloxy)quinoline via a Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a base (e.g., sodium hydride, potassium carbonate) and reacting the resulting alkoxide with benzyl bromide or benzyl chloride. nih.govresearchgate.net

Alternatively, late-stage functionalization can be employed. This would start with a quinoline that has a leaving group, such as a halogen, at the C-7 position. For instance, 7-bromoquinoline (B152726) can undergo a copper-catalyzed hydroxylation to yield 7-hydroxyquinoline, which is then etherified. researchgate.net A patent has detailed a synthetic route starting from 6-bromoisatin, which undergoes a Pfitzinger-type reaction to form 7-bromoquinoline-4-carboxylic acid. The bromo-substituent is then converted through several steps into a hydroxyl group. nih.gov Direct C-H activation provides another modern but challenging avenue. While regioselective functionalization of quinolines is an intense area of research, methods often target the C-2, C-4, or C-8 positions. mdpi.com However, specific directing groups can influence the site of reaction, and a rhodium(III)-catalyzed C-7 alkylation of 8-aminoquinolines has been reported, suggesting that tailored approaches for C-7 functionalization are feasible. libretexts.org

Table 2: Strategies for C-7 Functionalization

StrategyDescriptionKey Reaction(s)AdvantagesDisadvantages
Precursor-Based Synthesis Start with a C-3 substituted aniline (e.g., 3-aminophenol or 3-benzyloxyaniline) and construct the quinoline ring.Doebner-von Miller, Pfitzinger, Williamson Ether Synthesis acs.orgresearchgate.netnih.govRegiochemistry is controlled from the start; avoids issues with late-stage functionalization.Requires synthesis or availability of the specific aniline precursor.
Late-Stage Functionalization Introduce the substituent onto a pre-formed quinoline ring.Nucleophilic Aromatic Substitution, Copper-Catalyzed Hydroxylation, C-H Activation libretexts.orgresearchgate.netAllows for diversification from a common quinoline intermediate.Can suffer from poor regioselectivity; may require harsh conditions or specific directing groups.

Strategies for Selective O-Alkylation and Etherification Reactions

The synthesis of this compound often involves the selective O-alkylation of a 7-hydroxyquinoline precursor. A common method is the reaction of 7-hydroxyquinoline with benzyl halide in the presence of a base. nih.govresearchgate.net For instance, various benzyloxy benzaldehydes have been prepared by reacting 4-hydroxybenzaldehyde (B117250) with different benzyl halides using potassium carbonate as the base and DMF as the solvent at room temperature. nih.govresearchgate.net

Another approach involves the displacement of a fluoro group at the 7-position of the quinoline ring with an alkoxide anion. google.com This reaction can be carried out using an excess of the corresponding alcohol as the solvent or with a co-solvent like N,N-dimethylformamide (DMF). google.com The alkoxide is typically generated in situ using a base such as sodium hydride. google.com

Functional Group Interconversions on Pre-functionalized Quinoline Scaffolds

Functional group interconversions are a key strategy in the synthesis of complex quinoline derivatives. For instance, a 7-substituted-4-oxo-1,4-dihydro-3-quinolinecarbonitrile can be treated with a halogenating agent like phosphorus oxychloride to yield a 7-substituted-4-halo-3-quinolinecarbonitrile. google.com This intermediate can then undergo further reactions to introduce the desired functional groups.

The synthesis of 7-hydroxyquinoline-4-carboxylic acid, a potential precursor, has been achieved through a multi-step process starting from 6-bromoisatin. google.com This route involves reactions such as cyclization, decarboxylation, esterification, amination, diazotization, and finally hydrolysis to yield the target molecule. google.com Such pre-functionalized quinolines offer versatile platforms for introducing the benzyloxy and carbonitrile moieties. The interconversion of functional groups like alcohols and alkyl halides is a fundamental aspect of organic synthesis, often proceeding via S_N1 or S_N2 mechanisms. ub.edu

Advancements in Synthetic Efficiency and Green Chemistry Principles

Recent advancements in the synthesis of quinoline derivatives have emphasized the use of greener and more efficient methods. ijpsjournal.comnih.gov These approaches aim to reduce reaction times, minimize waste, and avoid hazardous reagents and solvents. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient production of quinoline derivatives. benthamdirect.comacs.orgtandfonline.comthieme-connect.comnih.gov This method often leads to significant reductions in reaction times and improved yields compared to conventional heating methods. tandfonline.comnih.gov For example, the synthesis of quinolinone derivatives from aniline derivatives has been successfully achieved using microwave irradiation, proceeding under mild conditions with short reaction times. thieme-connect.com Microwave-assisted protocols have been applied to various quinoline syntheses, including one-pot, multi-component reactions, highlighting their versatility and efficiency. nih.govacs.org In some cases, microwave heating has been shown to improve the yields of SNAr reactions for the synthesis of 4-phenoxyquinolines. nih.gov

Application of Organocatalysts and Solvent-Free Reaction Conditions (e.g., DABCO)

The use of organocatalysts and solvent-free reaction conditions represents a significant step towards greener synthetic protocols. nih.govrsc.orgresearchgate.net 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been identified as an inexpensive, non-toxic, and efficient basic catalyst for the synthesis of various quinoline derivatives, including pyrimido[4,5-b]quinolines. nih.govresearchgate.netacs.orgresearchgate.net These reactions are often carried out under solvent-free conditions at elevated temperatures, leading to high yields and simplified work-up procedures. nih.govresearchgate.netacs.org The use of solvent-free conditions minimizes the generation of volatile organic waste, aligning with the principles of green chemistry. researchgate.net Several studies have demonstrated the successful synthesis of polysubstituted quinolines under solvent-free conditions using various catalysts, achieving good to excellent yields in short reaction times. nih.govresearchgate.net

Comparative Analysis of Atom Economy and Environmental Impact of Different Synthetic Routes

The principles of green chemistry prioritize the maximization of atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. scranton.edunih.govrsc.org Traditional synthetic routes for quinolines often suffer from low atom economy due to the use of stoichiometric reagents and the generation of significant waste. nih.govnih.gov

Modern synthetic methods, such as multi-component reactions, are designed to improve atom economy by incorporating a higher proportion of the reactant atoms into the final product. acs.org The environmental impact of a synthetic route can be further assessed using metrics like the E-factor, which quantifies the amount of waste produced per kilogram of product. nih.govnih.gov

Below is a comparative table of different reaction types and their general atom economy:

Reaction TypeGeneral Atom EconomyDescription
AdditionHigh (often 100%)All atoms of the reactants are incorporated into the final product. scranton.edu
RearrangementHigh (often 100%)Atoms within a molecule are rearranged to form a new isomer. scranton.edu
SubstitutionMediumAn atom or group is replaced by another, generating a byproduct. nih.gov
EliminationLowAtoms are removed from a molecule, forming a double or triple bond and byproducts. nih.gov

The development of catalytic and solvent-free methods, particularly those utilizing microwave irradiation or organocatalysts like DABCO, contributes to a lower environmental impact by reducing energy consumption and waste generation. ijpsjournal.combenthamdirect.comnih.gov The shift towards these greener alternatives reflects a growing awareness of the need for sustainable chemical synthesis. nih.govacs.org

Chemical Reactivity and Mechanistic Investigations

Transformation Chemistry of the Nitrile Group at C-4

The nitrile functional group at the C-4 position of 7-(benzyloxy)quinoline-4-carbonitrile is a versatile handle for a variety of chemical modifications, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis to Carboxylic Acids and Esterification Reactions

The carbon-nitrogen triple bond of the nitrile group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 7-(benzyloxy)quinoline-4-carboxylic acid. nih.gov This transformation proceeds through an initial hydration of the nitrile to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.org

Under acidic conditions, the reaction is typically carried out by heating the nitrile in the presence of a strong acid such as sulfuric acid or hydrochloric acid. libretexts.orgmasterorganicchemistry.com The mechanism involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack of water. libretexts.org

Basic hydrolysis is achieved by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The resulting carboxylate salt is then protonated in a separate acidic workup step to afford the free carboxylic acid.

The resulting 7-(benzyloxy)quinoline-4-carboxylic acid can be readily converted to its corresponding esters through Fischer esterification. libretexts.orgmasterorganicchemistry.comathabascau.cayoutube.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The equilibrium of this reversible reaction is driven towards the ester product by using a large excess of the alcohol or by removing water as it is formed.

Table 1: Representative Conditions for Nitrile Hydrolysis and Subsequent Esterification

TransformationReagents and ConditionsProductReference(s)
Nitrile Hydrolysis (Acidic)HCl (aq), Heat7-(Benzyloxy)quinoline-4-carboxylic acid nih.govlibretexts.org
Nitrile Hydrolysis (Basic)1. NaOH (aq), Heat; 2. H₃O⁺7-(Benzyloxy)quinoline-4-carboxylic acid nih.govlibretexts.org
EsterificationR'OH, H₂SO₄ (cat.), Heat7-(Benzyloxy)quinoline-4-carboxylic acid ester libretexts.orgmasterorganicchemistry.comathabascau.cayoutube.com

Catalytic Reduction to Amines

The nitrile group of this compound can be catalytically reduced to a primary amine, yielding 4-(aminomethyl)-7-(benzyloxy)quinoline. This transformation is of significant interest as it introduces a basic amino group, which can be a key pharmacophore in medicinal chemistry.

A common method for this reduction is the use of lithium aluminum hydride (Li(AlH₄)) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.gov The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon, ultimately forming the amine after an aqueous workup. nih.gov

Alternatively, catalytic hydrogenation offers a milder and often more scalable approach. nih.gov Typical catalysts for this transformation include Raney Nickel and palladium on carbon (Pd/C). masterorganicchemistry.comhidenanalytical.comnih.govresearchgate.netyoutube.com The reaction is carried out under a hydrogen atmosphere, and the choice of catalyst, solvent, temperature, and pressure can influence the reaction's efficiency and selectivity. nih.gov For instance, palladium-catalyzed hydrogenations are widely used for their high efficiency. hidenanalytical.comnih.govresearchgate.net

Table 2: Conditions for the Reduction of Nitriles to Primary Amines

Reagent/CatalystSolventConditionsProductReference(s)
Li(AlH₄)THF0 °C to room temperature, followed by aqueous workup4-(Aminomethyl)-7-(benzyloxy)quinoline nih.gov
Raney NickelAlcoholH₂ (g), Elevated temperature and pressure4-(Aminomethyl)-7-(benzyloxy)quinoline masterorganicchemistry.comyoutube.com
Pd/CAlcohol/VariousH₂ (g), Room temperature to elevated temperature4-(Aminomethyl)-7-(benzyloxy)quinoline hidenanalytical.comnih.govresearchgate.net

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions to Triazoles)

The nitrile group can participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions with azides to form five-membered heterocyclic rings such as tetrazoles. frontiersin.orgrsc.org This type of "click chemistry" is highly efficient and provides a direct route to tetrazole-substituted quinolines, which are recognized as important isosteres for carboxylic acids in medicinal chemistry. organic-chemistry.orgnih.gov

The reaction of this compound with an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide (TMSN₃), in the presence of a suitable catalyst or under thermal conditions, would lead to the formation of 7-(benzyloxy)-4-(1H-tetrazol-5-yl)quinoline. organic-chemistry.orgnih.govsci-hub.box The mechanism involves the [3+2] cycloaddition of the azide 1,3-dipole across the carbon-nitrogen triple bond of the nitrile. sci-hub.box The use of TMSN₃ can be advantageous as it often allows for milder reaction conditions. sci-hub.box

Table 3: General Conditions for the Synthesis of Tetrazoles from Nitriles

Azide SourceCatalyst/ConditionsProductReference(s)
NaN₃Lewis Acid (e.g., ZnCl₂) or heat7-(Benzyloxy)-4-(1H-tetrazol-5-yl)quinoline organic-chemistry.orgnih.gov
TMSN₃Dibutyltin oxide or heat7-(Benzyloxy)-4-(1H-tetrazol-5-yl)quinoline sci-hub.box

Electrophilic and Nucleophilic Reactivity of the Quinoline (B57606) Nucleus

The quinoline ring system exhibits a dual reactivity. The benzenoid ring is susceptible to electrophilic attack, while the pyridine (B92270) ring, particularly at the C-4 position when activated, is prone to nucleophilic substitution.

Examination of Electrophilic Aromatic Substitution Patterns on the Benzenoid Ring

In the quinoline ring system, electrophilic aromatic substitution (EAS) preferentially occurs on the electron-rich benzenoid ring (the benzene (B151609) part) rather than the electron-deficient pyridine ring. The benzyloxy group at the C-7 position is an activating, ortho-, para-directing group, further enhancing the reactivity of the benzenoid ring towards electrophiles. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the benzyloxy group, which are C-6 and C-8.

Common electrophilic aromatic substitution reactions include nitration and halogenation. Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to yield a mixture of 6-nitro- and 8-nitro-7-(benzyloxy)quinoline-4-carbonitrile. Similarly, halogenation with reagents like bromine in the presence of a Lewis acid would likely result in the formation of 6-bromo- and 8-bromo-7-(benzyloxy)quinoline-4-carbonitrile. The precise ratio of the ortho and para substituted products would depend on steric factors and the specific reaction conditions. Studies on the metabolism of 7-benzyloxyquinoline (B143902) have shown that oxidation occurs on the benzenoid ring, which is consistent with its higher electron density. nih.govnih.govresearchgate.netresearchgate.net

Table 4: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Predicted Product(s)
NitrationHNO₃, H₂SO₄6-Nitro-7-(benzyloxy)quinoline-4-carbonitrile and 8-Nitro-7-(benzyloxy)quinoline-4-carbonitrile
BrominationBr₂, FeBr₃6-Bromo-7-(benzyloxy)quinoline-4-carbonitrile and 8-Bromo-7-(benzyloxy)quinoline-4-carbonitrile

Nucleophilic Displacement Reactions at Substituted Positions (e.g., C-4 with a leaving group)

The C-4 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAᵣ), especially when it bears a good leaving group. While the cyano group itself is not a typical leaving group in SNAᵣ reactions, it can be synthetically manipulated to facilitate such transformations.

A more common strategy involves starting with a precursor where a good leaving group, such as a halogen (e.g., chlorine), is present at the C-4 position. For instance, 4-chloro-7-(benzyloxy)quinoline would readily react with various nucleophiles, such as amines, alkoxides, or thiolates, to yield the corresponding 4-substituted products. mdpi.comresearchgate.net The electron-withdrawing nature of the quinoline nitrogen atom activates the C-4 position towards nucleophilic attack.

Alternatively, the nitrile group could potentially be converted into a better leaving group, although this is a less common transformation. The primary utility of the C-4 nitrile is as a precursor for the functional groups discussed in section 3.1.

Table 5: Representative Nucleophilic Substitution at the C-4 Position of a Quinoline Derivative

SubstrateNucleophileProductReference(s)
4-Chloro-7-(benzyloxy)quinolineR-NH₂ (Amine)4-(Amino)-7-(benzyloxy)quinoline nih.govmdpi.com
4-Chloro-7-(benzyloxy)quinolineR-O⁻ (Alkoxide)4-(Alkoxy)-7-(benzyloxy)quinoline researchgate.net
4-Chloro-7-(benzyloxy)quinolineR-S⁻ (Thiolate)4-(Thio)-7-(benzyloxy)quinoline researchgate.net

Intramolecular Rearrangements and Cyclizations

While specific literature on the intramolecular rearrangements of this compound is limited, the structural motifs present suggest the potential for several types of cyclization reactions, particularly involving the cyano group and the benzyloxy substituent.

One plausible intramolecular cyclization could occur under conditions that facilitate the cleavage of the benzyl-oxygen bond. Thermal or catalytic debenzylation could generate a 7-hydroxyquinoline-4-carbonitrile (B11916117) intermediate. This intermediate could then potentially undergo cyclization. For instance, in the presence of suitable reagents, the hydroxyl group could participate in a reaction with the adjacent cyano group, although this would require significant activation of the nitrile.

More common are intermolecular reactions that can lead to fused heterocyclic systems. For example, the functionalization of the quinoline core, followed by cyclization, is a known strategy. While not a direct intramolecular rearrangement of the starting material, these reactions highlight the potential of the this compound scaffold to form more complex structures. Research on related 2,3-disubstituted quinolines has shown that acidic hydrolysis of a 2-(1-ethoxyalkoxy)-3-cyanoquinoline can lead to the formation of a furo[3,4-b]quinolinone system through sequential removal of the acetal (B89532) protection and intramolecular cyclization between the resulting hydroxyl group and the cyano function. nih.gov This suggests that if the benzyloxy group at the 7-position were modified to introduce a nucleophilic site, similar intramolecular cyclizations with the 4-cyano group could be envisioned.

Furthermore, intramolecular cyclizations are known to occur in related systems like o-cyano-β,β-difluorostyrenes, which react with organolithiums to generate sp2 nitrogen anions that undergo intramolecular replacement of a vinylic fluorine to afford 3-fluoroisoquinolines. nih.gov This type of reaction underscores the reactivity of a cyano group in proximity to an activatable site, a situation analogous to the 4-cyano group on the quinoline ring.

Detailed Mechanistic Elucidation of Key Synthetic and Transformation Steps

Understanding the mechanisms behind the synthesis and reactions of this compound is crucial for optimizing reaction conditions and exploring its synthetic utility.

Spectroscopic Monitoring of Reaction Intermediates

The synthesis of quinoline derivatives often proceeds through multistep sequences involving various intermediates. Spectroscopic techniques are invaluable for their detection and characterization. For the synthesis of quinoline-4-carbonitriles, key intermediates can often be identified using methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

For instance, in the synthesis of related 4-amino-N-(4-benzyloxy)quinolines, the reduction of a nitrile group to an amine proceeds via an imine intermediate, which can be monitored. nih.gov Similarly, in the synthesis of substituted quinolines, the formation of enamine intermediates during Combes-type reactions can be followed spectroscopically. iipseries.org

In the context of this compound synthesis, which could potentially be derived from a precursor like 7-hydroxyquinoline (B1418103), the initial O-benzylation step can be monitored by observing the disappearance of the phenolic proton signal and the appearance of the characteristic benzylic proton signals in the 1H NMR spectrum. Subsequent steps to introduce the carbonitrile group, for example via a Sandmeyer reaction on a 4-amino precursor or nucleophilic substitution on a 4-haloquinoline, would involve distinct intermediates whose spectroscopic signatures could be tracked. For example, the diazonium salt intermediate in a Sandmeyer reaction is generally unstable but can sometimes be observed at low temperatures by NMR.

Photoinduced processes in related 4-oxoquinoline derivatives have been studied using in-situ Electron Paramagnetic Resonance (EPR) spectroscopy to monitor the formation of paramagnetic intermediates like superoxide (B77818) radical anions and singlet oxygen upon UVA irradiation. mdpi.com While not directly applicable to the ground-state synthesis of this compound, this highlights the utility of specialized spectroscopic techniques in mechanistic studies of quinoline compounds.

Kinetic Studies and Activation Energy Determination

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them, such as reactant concentrations, temperature, and catalysts. For the synthesis of quinoline derivatives, kinetic analysis can help to identify the rate-determining step of a reaction sequence.

The activation energy, which is the minimum energy required to initiate a chemical reaction, can be determined from the temperature dependence of the reaction rate using the Arrhenius equation. Such data is crucial for understanding the energy profile of a reaction and for process optimization. For many quinoline syntheses, which often require elevated temperatures, the activation energies are expected to be significant.

Solvent Effects and Catalytic Cycle Analysis

The choice of solvent can profoundly impact the course and outcome of a chemical reaction by influencing reactant solubility, transition state stabilization, and catalyst activity. In the synthesis of quinoline derivatives, a wide range of solvents have been employed, from polar protic solvents like ethanol (B145695) to aprotic polar solvents like dimethylformamide (DMF) and even solvent-free conditions. nih.govnih.gov

For instance, in the Friedländer synthesis of quinolines, solvent screening has shown that while solvents like ethanol, methanol, and DMF can provide moderate yields, solvent-free conditions can lead to significantly higher product yields. nih.gov The polarity of the solvent has also been shown to affect the physicochemical characteristics of quinoline derivatives, including their dipole moments and solvation energies. researchgate.net

Catalysis is central to many modern methods for quinoline synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. Catalytic cycles often involve a series of elementary steps, including coordination of reactants to the catalyst, oxidative addition, migratory insertion, and reductive elimination.

For example, copper-catalyzed C-H functionalization of quinoline N-oxides is a powerful method for introducing various substituents at the C2 position. The proposed mechanism often involves the coordination of the N-oxide to the copper catalyst, followed by C-H activation and subsequent coupling with a nucleophile. mdpi.com Similarly, palladium-catalyzed cross-coupling reactions are widely used to functionalize the quinoline core. nih.gov

In the context of synthesizing this compound, a catalytic approach could be employed for the introduction of the cyano group. For example, a palladium-catalyzed cyanation of a 7-(benzyloxy)-4-haloquinoline precursor would involve a catalytic cycle starting with the oxidative addition of the haloquinoline to a Pd(0) species, followed by transmetalation with a cyanide source (e.g., Zn(CN)2) and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The efficiency of such a cycle would be influenced by the choice of ligands on the palladium catalyst, the solvent, and the temperature.

Structure Activity Relationship Sar and Derivatization Studies

Systematic Modification of the 7-(Benzyloxy) Group

The benzyloxy moiety at the 7-position is a key determinant of the molecule's interaction with biological targets. Modifications to this group, both on the benzyl (B1604629) ring and the ether linkage, have profound effects on activity.

Systematic exploration of the benzyl group has been a focal point of derivatization to enhance biological efficacy. In a study focused on developing anticancer agents based on a related quinolin-2(1H)-one core, various substituents were introduced onto the benzyl ring of 4-benzyloxy-7-fluoroquinoline-2(1H)-one derivatives. The nature and position of these substituents were found to be critical for antiproliferative activity.

For instance, the introduction of electron-withdrawing groups, such as trifluoromethyl (CF₃), and electron-donating groups, like methoxy (B1213986) (OCH₃), at different positions of the benzyl ring led to significant variations in potency against several cancer cell lines. The data suggests that steric and electronic properties of the substituents on the benzyl ring play a crucial role in the interaction with the target protein.

Table 1: Antiproliferative Activity of 7-Fluoro-4-(substituted-benzyloxy)quinolin-2(1H)-one Derivatives Against COLO 205 Cancer Cells. nih.gov
CompoundSubstituent on Benzyl RingIC₅₀ (µM)
11aUnsubstituted1.08
11b2-CF₃0.29
11c3-CF₃0.14
11d4-CF₃0.43
11e3,5-di-CF₃0.06

As shown in Table 1, compound 11e , with two trifluoromethyl groups at the 3 and 5 positions of the benzyl ring, demonstrated the highest potency with an IC₅₀ of 0.06 µM against the COLO 205 cancer cell line. nih.gov This highlights that multiple electron-withdrawing substituents on the benzyl moiety can significantly enhance anticancer activity.

Substituents on the benzyloxy group not only influence the potency but also affect the molecular properties and how the molecule is recognized by biological systems, such as metabolic enzymes. The metabolism of 7-benzyloxyquinoline (B143902) (7BQ) itself has been studied, revealing its role as a fluorescent probe substrate for cytochrome P450 (CYP) enzymes, particularly CYP3A2. researchgate.net The O-debenzylation of 7BQ to form 7-hydroxyquinoline (B1418103) is a key metabolic pathway. researchgate.net

The introduction of substituents can alter this metabolic profile. For example, in a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines evaluated for antimycobacterial activity, the presence of halogens on the benzyl ring of the benzyloxy group resulted in more potent molecules. Specifically, derivatives with a 4-chloro or 4-fluoro substituent on the benzyl ring exhibited lower minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis.

Table 2: Antimycobacterial Activity of 7-Chloro-N-(4-(substituted-benzyloxy)benzyl)quinolin-4-amine Derivatives. nih.gov
CompoundSubstituent on Benzyloxy GroupMIC (µM)
9mUnsubstituted5.8
9n4-Cl2.7
9o4-F2.8

This demonstrates that halogenation of the benzyloxy moiety can enhance biological recognition and activity in the context of antimycobacterial agents. nih.gov

Exploration of Substituent Effects on the Quinoline (B57606) Ring System

The quinoline ring is another key area for derivatization to modulate the compound's properties and biological activity.

The functionalization of the quinoline nucleus at various positions has been extensively reviewed. rsc.orgsharif.edu The majority of C-H functionalizations are described at the C-2 or C-8 positions due to the directing effect of the nitrogen atom. rsc.org However, methods for the regioselective functionalization of other positions have been developed.

In studies of related benzyloxyquinolin-2(1H)-one derivatives, substitutions at the C-6, C-7, and C-8 positions of the quinoline ring have been shown to impact anticancer activity. For example, a fluorine atom at C-7 combined with a 3,5-bis(trifluoromethyl)benzyloxy group at C-4 resulted in a highly potent compound. nih.gov In another study on tetrahydroisoquinolines, large substituents at the 5-position were well-tolerated, while an N-methylpiperazine group was preferred at the 8-position for antitubercular activity. buchler-gmbh.com

The introduction of functional groups at C-2 and C-3 can also be achieved through various synthetic methodologies, often involving transition-metal-catalyzed C-H activation. rsc.orgsharif.edu These modifications can influence the electronic properties and steric profile of the molecule, leading to altered biological activities.

Annulation of additional heterocyclic rings onto the quinoline scaffold is a powerful strategy to create novel chemical entities with enhanced or new biological activities. The 4-cyano group can serve as a key functional handle for such cyclization reactions.

Pyrimidoquinolines: The synthesis of pyrimido[4,5-b]quinolines, which are recognized for their diverse pharmacological activities including anticancer effects, can be achieved from quinoline precursors. nih.govnih.gov One common strategy involves the reaction of 2-chloroquinoline-3-carbonitriles with reagents like guanidine, which leads to the formation of the fused pyrimidine (B1678525) ring. nih.gov Multicomponent reactions involving aminouracils, aldehydes, and 1,3-dicarbonyl compounds also provide a green and efficient route to these fused systems. rsc.org

Pyranoquinolines: Similarly, pyranoquinolines can be synthesized from appropriately functionalized quinolines. One-pot multicomponent reactions of a hydroxyquinoline (such as 2,4-dihydroxy-1-methylquinoline), an aromatic aldehyde, and malononitrile (B47326) can yield pyrano[3,2-c]quinoline derivatives. nih.gov Another approach involves the Rh(III)-catalyzed cascade C-H activation and annulation of quinolin-4-ols with alkynes to form tetracyclic pyrano[2,3,4-de]quinolines. nih.gov These fused systems have shown promise as anti-inflammatory and anticancer agents. nih.gov

Modulation of the Nitrile Group at C-4 for Bioisosteric Replacement

Bioisosteric replacement is a strategy used to modify a lead compound to improve its activity, selectivity, or pharmacokinetic properties while maintaining the key interactions with the biological target. The nitrile group can act as a bioisostere for:

Carbonyl group: The nitrile can mimic the hydrogen bond accepting capability of a carbonyl group.

Hydroxyl group: It can also replace a hydroxyl group in certain contexts.

Halogens: The nitrile can be a substitute for halogen atoms like chlorine. nih.gov

Replacement with Carboxamide, Carboxylic Acid, or Amine Functionalities

The transformation of the C-4 carbonitrile into other functional groups such as carboxamides, carboxylic acids, or amines drastically alters the molecule's electronic and steric properties, leading to significant changes in biological activity.

Carboxamide Derivatives: The conversion to a quinoline-4-carboxamide introduces a hydrogen-bond donor and acceptor group, which can facilitate new interactions with biological targets. Research on quinoline-4-carboxamides has identified this class as a potent antimalarial scaffold. nih.gov Initial hits from screening programs, while active, often suffer from poor physicochemical properties like high lipophilicity and low metabolic stability. acs.org Medicinal chemistry campaigns have focused on modifying the substituents on the carboxamide nitrogen. For instance, in a series of antimalarial quinoline-4-carboxamides, replacing a tolyl group with various primary and secondary amines led to improved solubility and microsomal stability. nih.gov Further studies showed that removing a basic morpholine (B109124) group from a substituent and replacing it with non-basic moieties not only maintained single-digit nanomolar potency against Plasmodium falciparum but also significantly improved permeability. acs.org In a different context, derivatives of 6-cinnamamido-quinoline-4-carboxamide were synthesized to improve water solubility by linking hydrophilic side-chains to the quinoline ring via the carboxamide linker. nih.gov

Carboxylic Acid Derivatives: Hydrolysis of the carbonitrile or direct synthesis yields quinoline-4-carboxylic acid derivatives. These are crucial intermediates as they can be readily converted to a variety of other functional groups. nih.gov The carboxylic acid moiety itself can serve as a key pharmacophoric feature, often acting as a metal chelator or forming strong ionic interactions and hydrogen bonds with target proteins. The Doebner reaction is a classic method for synthesizing quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. nih.gov For example, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed and synthesized, yielding a potent and selective inhibitor of SIRT3, a mitochondrial deacetylase implicated in cancer. nih.gov

Amine Functionalities: The introduction of an amino group at the C-4 position creates a basic center, which can be crucial for lysosomotropic activity or for forming salt bridges with acidic residues in a protein's active site. 4-Aminoquinolines are a well-established class of antimalarial drugs. nih.gov Derivatives such as Lys05, a dimer of 4-amino-7-chloroquinoline, have shown enhanced accumulation in lysosomes and potent anticancer activity. nih.gov Synthetic efforts have also explored N-substituted 4-aminoquinolines; for instance, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines was synthesized and evaluated for antimycobacterial activity, highlighting the versatility of this functional group in tuning the biological profile. nih.gov

Table 1: Impact of C-4 Functional Group Modification on Quinoline Scaffolds

Original Functional Group Replacement Functional Group Resulting Compound Class General Impact on Biological Activity/Properties Reference
Carbonitrile Carboxamide Quinoline-4-carboxamide Potent antimalarial activity; allows for modulation of solubility and stability. nih.govacs.org
Carbonitrile Carboxylic Acid Quinoline-4-carboxylic acid Key synthetic intermediate; can act as a pharmacophore (e.g., SIRT3 inhibition). nih.govnih.gov
Carbonitrile Amine 4-Aminoquinoline (B48711) Established antimalarial and anticancer activity; provides a basic center for lysosomotropic action. nih.govnih.gov

Impact on Molecular Interactions and Bioavailability Profiles

Molecular Interactions: The conversion of a nitrile to a carboxamide or carboxylic acid introduces potent hydrogen bonding capabilities. A carboxamide can act as both a hydrogen bond donor and acceptor, while a carboxylic acid can form strong hydrogen bonds and ionic interactions. Molecular modeling of quinoline-6-carboxamide (B1312354) derivatives as P2X7R antagonists predicted that the amide oxygen and sulfonate linkages form hydrogen bonds with key amino acid residues like Tyr628, Lys443, and Asn411 at the receptor's allosteric site. nih.gov Similarly, the activity of 8-hydroxy-quinoline-7-carboxylic acid inhibitors against Pim-1 kinase is thought to stem from the interaction of the carboxylate and hydroxyl groups with residues such as Asp186 and Lys67 in the ATP-binding pocket. researchgate.net

Bioavailability Profiles: Physicochemical properties that govern bioavailability—such as lipophilicity (clogP), solubility, and metabolic stability—are highly sensitive to these functional group transformations. In the development of quinoline-4-carboxamide antimalarials, a primary goal was to improve the drug metabolism and pharmacokinetics (DMPK) profile of initial hits, which had poor solubility and high microsomal instability. acs.orgresearchgate.net Strategic modifications, such as removing a basic amine from a side chain, led to a more than 20-fold increase in permeability and a significant improvement in oral bioavailability in mice (from <5% to 23%). acs.org This highlights a common strategy: modulating the basicity of a molecule to optimize its absorption and permeability across biological membranes.

Rational Design Principles for Next-Generation Quinoline-Based Compounds

Building upon SAR insights, rational design principles are employed to develop new quinoline derivatives with enhanced efficacy and specificity.

Synthesis of Hybrid Molecules and Conjugates

Molecular hybridization is a rational design strategy that involves combining two or more pharmacophores into a single new molecule. nih.govcore.ac.uk This approach aims to create hybrid compounds with improved affinity, enhanced potency, or even a dual mode of action compared to the parent molecules. core.ac.uk

Several examples illustrate this principle using the quinoline scaffold:

Quinoline-Dihydropyrimidinone Hybrids: Novel monastrol (B14932) analogues were designed by hybridizing a quinoline scaffold with a dihydropyrimidinone moiety, resulting in compounds with cytotoxic activity. researchgate.net

Quinoline-Cinnamamide Hybrids: A series of compounds designed as hybrids of a quinoline moiety and a cinnamamide (B152044) core were found to disrupt lysosome function and induce apoptosis in cancer cells. nih.gov

Quinoline-Hydrazide Hybrids: The molecular hybridization of quinoline scaffolds with hydrazine (B178648) moieties has been explored to generate new chemical entities with broad-spectrum antimicrobial activities. nih.gov

This strategy of creating conjugates allows for the exploration of new chemical space and the potential to overcome challenges like drug resistance. core.ac.uk

Conformationally Restricted Analogues for Enhanced Selectivity

Controlling the three-dimensional shape of a molecule by restricting its conformational flexibility can be a powerful tool to enhance binding affinity and selectivity for a specific biological target. By "locking" a molecule into its bioactive conformation, interactions with the target can be optimized while reducing off-target effects.

However, the utility of this approach is highly context-dependent. In one study of antiviral quinoline derivatives, restricting conformational freedom by creating a more planar, fused tricyclic system was found to be detrimental to the compound's activity. nih.gov This suggests that a degree of flexibility was necessary for optimal interaction with the viral target.

Conversely, the profound impact of stereochemistry and conformation is demonstrated by the diastereomers quinine (B1679958) and quinidine (B1679956). These molecules differ only in the conformation around a single chiral center, yet this subtle structural difference leads to distinct pharmacological effects, with quinine being an antimalarial and quinidine an antiarrhythmic. acs.org A study analyzing their interaction within a metal-organic framework revealed that the different conformations led to significantly different coordination angles and bond lengths with a cobalt center, illustrating how a fixed conformation dictates molecular interactions. acs.org These findings underscore that the rational design of conformationally restricted analogues must be carefully considered within the structural context of the specific drug-target interaction.

Pharmacological and Biological Research Aspects in Vitro Investigations

Molecular Target Identification and Pathway Modulation (In Vitro)

In vitro studies are fundamental in identifying the molecular targets of a compound and understanding how it modulates biological pathways. For quinoline (B57606) derivatives, this often involves investigating their interactions with key proteins involved in cell signaling, proliferation, and survival.

The quinoline and related quinazoline (B50416) nuclei are key components of many enzyme inhibitors.

Tyrosine Kinases (TKs): Many quinoline-based molecules have been developed as tyrosine kinase inhibitors (TKIs). TKIs function by blocking the ATP-binding site of tyrosine kinases, which are crucial enzymes in cell signaling pathways that can promote cancerous growth when dysregulated. nih.gov

EGFR Inhibition: Quinazoline derivatives, which are structurally related to quinolines, have been shown to be potent inhibitors of the Epidermal Growth-Factor Receptor (EGFR). For instance, specific quinazoline-based EGFR inhibitors can block EGF-stimulated EGFR autophosphorylation in human hepatocellular carcinoma cell lines. nih.gov This inhibition disrupts downstream signaling through the MAPK and Akt pathways, leading to a dose-dependent reduction in tumor cell growth. nih.gov

Dual Kinase Inhibition: Some TKIs with a quinoline or similar core structure can inhibit multiple kinases simultaneously. Lapatinib, a dual TKI, interrupts both the HER2/neu and EGFR pathways. nih.gov Similarly, neratinib (B1684480) acts as a dual inhibitor of EGFR and HER2. nih.gov Bosutinib is another TKI that inhibits both BCR-ABL and Src kinases. nih.gov

Topoisomerases: Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription, making them established targets for cancer chemotherapy. mdpi.com

Inhibition Mechanism: Quinolone antibacterials, for example, convert bacterial topoisomerase IV into a toxic adduct on the DNA, inducing DNA damage and cell death rather than simply inhibiting the enzyme's catalytic activity. nih.gov Synthetic pyrazolo[4,3-f]quinoline derivatives have been evaluated for their ability to inhibit human topoisomerase I (topo I) and topoisomerase IIα (topo IIα). mdpi.com Some of these compounds showed significant inhibition of both enzymes, underscoring the potential of the quinoline scaffold in developing dual topoisomerase inhibitors. mdpi.com

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. nih.govmdpi.com

Inhibitory Activity: Various functionalized quinolinones and 3,4-dihydroquinazoline derivatives have been tested for their inhibitory activities against AChE and BChE. mdpi.comnih.gov Studies have shown that some of these compounds can exhibit strong and, in some cases, selective inhibition of BChE. nih.gov The structure-activity relationship of these compounds is a subject of ongoing research to optimize potency and selectivity. nih.gov

Dihydroorotate Dehydrogenase (DHODH): DHODH is a critical enzyme in the de novo synthesis of pyrimidines, which are essential for creating DNA and RNA. nih.gov Inhibition of DHODH can deplete the pyrimidine (B1678525) pool, thereby slowing the proliferation of rapidly dividing cells like cancer cells. nih.govnih.gov While DHODH inhibition is a known anticancer strategy that can lead to S-phase cell cycle arrest, specific studies linking this activity directly to 7-(benzyloxy)quinoline-4-carbonitrile are not available. nih.gov

Quinoline/Quinazoline Derivative ClassTarget EnzymeObserved In Vitro EffectReference
Quinazoline AnaloguesEGFRInhibition of autophosphorylation, blockage of MAPK/Akt pathways nih.gov
Pyrazolo[4,3-f]quinolinesTopoisomerase I/IIαInhibition of enzyme catalytic activity mdpi.com
3,4-DihydroquinazolinesButyrylcholinesterase (BChE)Strong inhibitory activity nih.gov
QuinolinonesCholinesterases (AChE/BChE)Moderate to strong inhibitory activity mdpi.com

The ability of a compound to bind to specific biological receptors is a cornerstone of its pharmacological action. The quinoline nucleus is a versatile scaffold for designing ligands that can interact with a variety of receptors.

Kinase Receptor Binding: As discussed, quinoline-based molecules are frequently designed to target the ATP-binding cleft of kinase receptors like EGFR, c-Met, and VEGFR. nih.gov The binding mode often involves the quinoline nitrogen forming a crucial hydrogen bond with a hinge region residue of the kinase, anchoring the inhibitor in the active site. nih.gov

Other Receptor Interactions: Beyond kinases, quinoline structures are explored for their interaction with other protein targets. For example, 7-benzyloxyquinoline (B143902) has been studied as a substrate that binds to a specific domain within the active site of the metabolic enzyme cytochrome P450 3A4. nih.gov This type of interaction is critical for understanding a compound's metabolic profile.

DNA is a major target for many anticancer drugs. Compounds with planar aromatic structures, like the quinoline ring system, have the potential to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. researchgate.net

Intercalation as a Mechanism: DNA intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. While acridone (B373769) derivatives are well-studied DNA intercalators, the related quinoline structure also possesses the planarity required for such interactions. researchgate.net

Modeling of Interactions: Computational docking studies have been used to model how certain quinazoline derivatives, which are non-camptothecin inhibitors, bind within the ternary complex of human topoisomerase I and DNA. researchgate.net These models suggest that the quinazoline moiety can intercalate between DNA base pairs at the cleavage site, which substantiates their inhibitory activity. researchgate.net

Cellular Biochemistry and Mechanistic Elucidation (In Vitro)

Understanding a compound's effect on cellular processes like the cell cycle and apoptosis is crucial for elucidating its mechanism of action as a potential therapeutic agent.

Cell cycle arrest is a common mechanism by which anticancer agents halt the proliferation of cancer cells. nih.gov

G1 and G2/M Arrest: The inhibition of EGFR signaling by quinazoline-based tyrosine kinase inhibitors has been shown to induce a delay in cell cycle progression, resulting in a G1 phase arrest along with a partial block in the G2/M phase in hepatocellular carcinoma cells. nih.gov

S Phase Arrest: In other studies, a synthesized aryl ester of quinoline-2-carboxylic acid was found to significantly block the cell cycle in the S phase in prostate cancer cells. nih.gov Research on DHODH inhibitors also shows that they can induce S phase or G1 cell cycle arrest in various cancer cell lines. nih.gov The specific phase of arrest often depends on the compound's mechanism and the cell type being studied.

Apoptosis, or programmed cell death, is a desirable outcome for anticancer therapies. Many quinoline-based compounds have been shown to induce apoptosis in cancer cells in vitro.

Downstream of Target Inhibition: The induction of apoptosis is often a direct consequence of the molecular events initiated by the compound. For example, the blockage of the EGFR signaling pathway by quinazoline inhibitors not only causes cell cycle arrest but also leads to the induction of apoptosis in cancer cells. nih.gov

Modulation of Apoptotic Proteins: The apoptotic activity of a quinoline-2-carboxylic acid derivative in prostate cancer cells was linked to the modulation of key proteins in the apoptotic pathway. Western blot analysis revealed a significant increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a classic trigger for the caspase cascade and execution of apoptosis. nih.gov

Inhibition of Angiogenesis (In Vitro)

The formation of new blood vessels, a process known as angiogenesis, is critical in pathological conditions such as cancer growth and metastasis. Several regulatory molecules that govern angiogenesis, including Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF), are key targets for drug development. nih.gov While direct studies on the anti-angiogenic properties of this compound are not extensively documented in the available literature, research into structurally related quinoline and quinazoline derivatives suggests potential activity in this area.

For instance, a series of 7-aminoalkoxy-4-aryloxy-quinazoline ureas has been shown to be potent inhibitors of the kinase activity of VEGFR, PDGFR, and c-Kit, with IC50 values in the nanomolar range. nih.gov These compounds demonstrated the ability to limit the formation of capillary-like tube networks by Human Umbilical Vein Endothelial Cells (HUVEC). nih.gov Similarly, other natural product-derived compounds have shown anti-angiogenic effects by modulating signaling pathways such as the VEGFR-2 pathway. nih.govbeilstein-journals.org Although this research focuses on different molecular scaffolds, it highlights the potential for quinoline-based structures to interfere with the complex processes of angiogenesis. Further investigation is required to determine if this compound shares these anti-angiogenic capabilities.

Disruption of Cell Migration and Invasion (In Vitro)

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Research into compounds that can disrupt these processes is a vital area of oncology drug discovery. While specific data on the effect of this compound on cell migration and invasion is limited, studies on related compounds provide some insights. For example, certain 7-aminoalkoxy-4-aryloxy-quinazoline derivatives have been assessed for their ability to inhibit cancer cell invasion. nih.gov Furthermore, some natural flavanones have demonstrated inhibitory effects on cell migration and adhesion in endothelial cell lines, which are crucial steps in angiogenesis and metastasis. beilstein-journals.org These findings suggest that compounds with a quinoline or similar heterocyclic core may possess the ability to interfere with the molecular machinery that drives cell motility and invasion, though direct experimental evidence for this compound is needed to confirm this hypothesis.

Autophagy Pathway Modulation (In Vitro)

Autophagy is a cellular process of self-degradation that is essential for balancing energy sources at critical times in development and in response to nutrient stress. This pathway can also be a target for cancer therapy. Research into a series of novel 4,7-disubstituted quinoline derivatives, a class to which this compound belongs, has revealed a potential mechanism of action through the modulation of autophagy. nih.gov

Specifically, a representative compound from this series, N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinoline-4-amine, was found to induce autophagy by targeting the stabilization of Autophagy-Related Protein 5 (ATG5). nih.gov This mechanism was linked to the compound's ability to inhibit the growth of colorectal cancer cells. nih.gov The induction of excessive autophagy can lead to a form of programmed cell death in cancer cells. These findings suggest that this compound may also exert its biological effects through the modulation of the autophagy pathway, representing a promising area for future investigation. nih.gov

In Vitro Efficacy in Disease Models (Excluding Clinical Human Trials)

Antimicrobial Activity against Bacterial and Fungal Strains (In Vitro)

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Quinolone antibiotics, for example, are known to inhibit bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV. nih.gov While specific studies detailing the antimicrobial spectrum of this compound are not widely available, the broader family of quinoline derivatives has demonstrated activity against a range of pathogens. nih.gov For instance, certain fluoroquinolones have shown cytotoxic activity against various tumor cells, and their antibacterial properties are well-established. nih.gov Hybrid molecules incorporating a quinoline moiety with other antibacterial agents, such as sulfonamides, have also been synthesized and evaluated as a strategy to combat bacterial resistance. nih.gov Further research is necessary to characterize the specific antibacterial and antifungal profile of this compound and determine its potential as an anti-infective agent.

Antimalarial Activity against Parasite Cultures (In Vitro)

The quinoline ring system is the foundation for some of the most important antimalarial drugs, including quinine (B1679958) and chloroquine. nih.govnih.gov The emergence of drug-resistant strains of the malaria parasite, Plasmodium falciparum, has driven research into new quinoline-based compounds. nih.gov Studies have shown that modifications to the quinoline core, such as the introduction of a chlorine atom at the 7-position, can be crucial for activity. nih.gov

Bisquinoline compounds, which feature two quinoline rings, have shown notable activity against chloroquine-resistant malaria. nih.gov For example, a series of N,N-bis-(7-chloroquinolin-4-yl)alkanediamines displayed potent in vitro activity, with several compounds exhibiting IC50 values of less than 6 nM against both chloroquine-sensitive and -resistant clones of P. falciparum. nih.gov Other research has focused on hybrid molecules, combining the quinoline scaffold with other pharmacophores to enhance efficacy. nih.gov While these results underscore the potential of the quinoline class in antimalarial drug discovery, the specific activity of this compound against parasite cultures has yet to be fully elucidated.

Antiproliferative Activity against Cancer Cell Lines (In Vitro)

The quinoline scaffold is a recognized "privileged structure" in medicinal chemistry and is present in numerous anticancer agents. nih.gov A significant body of research has demonstrated the antiproliferative effects of quinoline derivatives against a variety of cancer cell lines. nih.govrsc.org

A study focusing on a series of 4,7-disubstituted quinoline derivatives, which are close structural analogues of this compound, has provided compelling evidence of their potent antiproliferative activity. nih.gov One of the most potent compounds in this series, N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinoline-4-amine (compound 10k ), was evaluated against a panel of human tumor cell lines. The results demonstrated significant growth inhibition, with IC50 values in the sub-micromolar range for several cell lines. nih.gov

Table 1: In Vitro Antiproliferative Activity of a 4,7-Disubstituted Quinoline Derivative (Compound 10k)

Cancer Cell LineDescriptionIC50 (µM) nih.gov
HCT-116Human Colorectal Carcinoma0.35
HepG2Human Hepatocellular Carcinoma1.98
BCG-823Human Gastric Carcinoma0.60
A549Human Lung Carcinoma0.39
A2780Human Ovarian Cancer0.67

These findings, particularly the potent activity against colorectal, lung, and ovarian cancer cell lines, highlight the potential of the 4,7-disubstituted quinoline scaffold, and by extension this compound, as a template for the development of new anticancer agents. nih.gov The mechanism for this activity is thought to be linked to the induction of autophagy. nih.gov

Anticonvulsant Activity in Isolated Tissue Models (In Vitro)

Detailed investigations into the anticonvulsant activity of this compound using isolated tissue models, such as brain slice preparations, are not extensively documented in publicly available scientific literature. Standard in vitro screening methods, which often involve electrophysiological recordings from neuronal tissues to assess a compound's ability to modulate ion channels or neurotransmitter systems directly, have not been specifically reported for this compound. Research in this area has predominantly focused on in vivo models and on structurally related analogues rather than on this compound itself.

Comparative Analysis with Benchmark Compounds and Structural Analogues

While direct in vitro data on this compound is limited, a comparative analysis with its structural analogues provides valuable insights into the potential pharmacological profile of this class of compounds.

Structure-Activity Relationship (SAR) Insights from Analogue Comparison

The quinoline scaffold is a recognized pharmacophore in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including anticonvulsant effects. nih.gov Structure-activity relationship (SAR) studies on various quinoline derivatives have highlighted key structural features that are crucial for their anticonvulsant potential.

Analysis of compounds structurally related to this compound reveals several important SAR trends:

The Role of the Quinoline Nucleus: The quinoline ring system serves as a foundational scaffold for anticonvulsant activity. nih.govresearchgate.net Its aromatic and heterocyclic nature allows for various types of interactions with biological targets.

Influence of the Benzyloxy Group at Position 7: The presence of a benzyloxy group at the 7-position of the quinoline ring is a common feature in several active analogues. For instance, in a series of 1-substituted-7-benzyloxy-4,5-dihydro- mdpi.comnih.govnih.govtriazolo[4,3-a]quinolines, the 7-benzyloxy moiety was integral to their anticonvulsant activity. nih.gov The size and lipophilicity of the alkoxy group at this position can significantly modulate efficacy. researchgate.net

Substitutions on the Quinoline Core: Modifications at other positions of the quinoline ring also play a critical role. For example, fusing a triazole ring to the quinoline system has yielded potent anticonvulsant agents. nih.govnih.gov In one study, the compound 7-(hexyloxy)-4,5-dihydro- mdpi.comnih.govnih.govtriazolo[4,3-a]quinoline-1-carboxamide was identified as a potent anticonvulsant, indicating that the nature of the substituent at position 7 influences activity. nih.gov

Impact of the Group at Position 4: The carbonitrile group at the 4-position of this compound is a key feature. In other quinoline-based anticonvulsants, substitutions at this position are critical. For example, in a series of 4-aminoquinoline (B48711) derivatives, the nature of the substituent at the 4-position was essential for antimalarial activity, a principle that often extends to other pharmacological effects. youtube.com

The following table summarizes the anticonvulsant activity of selected structural analogues of this compound based on in vivo studies, which provide a basis for inferring potential activity.

Compound NameModification from Core StructureAnticonvulsant Test ModelEfficacy (ED₅₀)Reference
7-Benzyloxy-4,5-dihydro- mdpi.comnih.govnih.govtriazolo[4,3-a]quinolineTriazole ring fusion; reduction of quinolineMES17.3 mg/kg nih.gov
1-Phenyl-7-benzyloxy-4,5-dihydro- mdpi.comnih.govnih.govtriazolo[4,3-a]quinolinePhenyl substitution on triazole ringMES>300 mg/kg (TD₅₀) nih.gov
7-(Hexyloxy)-4,5-dihydro- mdpi.comnih.govnih.govtriazolo[4,3-a]quinoline-1-carboxamideHexyloxy at C7; carboxamide on triazoleMES30.1 mg/kg nih.gov
8-(3'-Piperazino)-2'-hydroxypropyloxyquinolineSubstitution at C8; different side chainMES, scMetActive nih.gov

MES: Maximal Electroshock Seizure test; scMet: subcutaneous Metrazol (pentylenetetrazole) test; ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose.

Mechanistic Differences and Similarities with Related Pharmacophores

The precise molecular mechanism of action for this compound has not been definitively elucidated. However, by comparing it with related pharmacophores, potential mechanisms can be inferred.

Modulation of GABAergic Neurotransmission: A common mechanism for anticonvulsant drugs is the enhancement of GABAergic inhibition. longdom.org Some quinazolinone derivatives, which are structurally related to quinolines, are known to act as positive allosteric modulators of GABA-A receptors. mdpi.commdpi.com It is plausible that quinoline-based compounds like this compound could share this mechanism, binding to a site on the GABA-A receptor to enhance the inhibitory effects of GABA. researchgate.net

Inhibition of Voltage-Gated Ion Channels: Many established anticonvulsants, such as phenytoin (B1677684) and carbamazepine, function by blocking voltage-gated sodium channels, which reduces neuronal hyperexcitability. longdom.orgmedscape.com Other anticonvulsants modulate calcium or potassium channels. longdom.org Given that the quinoline scaffold is a component of various ion channel modulators, this represents a likely pathway for anticonvulsant activity.

Interaction with Other Receptors: The quinoline nucleus is versatile and can interact with a range of receptors. For instance, some quinoline derivatives have shown antagonism at vanilloid receptors, which has been linked to analgesic effects and could potentially play a role in modulating neuronal excitability. nih.gov

The mechanism of action for quinoline derivatives can be complex and may involve multiple targets. While some analogues may primarily act on GABA receptors, others might have a greater effect on ion channels. The specific substitutions on the quinoline ring, such as the benzyloxy and carbonitrile groups in the compound of interest, would ultimately determine its primary molecular target(s) and its specific pharmacological profile compared to other related pharmacophores.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as 7-(Benzyloxy)quinoline-4-carbonitrile, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking simulations are employed to predict the binding modes and affinities of this compound with various biological targets. The quinoline (B57606) scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with a range of targets including kinases, receptors, and enzymes. For instance, studies on similar quinoline derivatives have shown binding to targets like the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the strength of the interaction between the ligand and the target. A lower binding energy generally indicates a more stable and favorable interaction. In silico docking of this compound against a panel of cancer-related kinases could reveal its potential as a kinase inhibitor.

Below is a hypothetical data table illustrating the kind of results that would be generated from such a study.

Target ProteinPDB IDBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
EGFR Kinase2J6M-8.50.58
VEGFR-2 Kinase4ASD-9.20.19
PI3Kα4JPS-7.81.45
mTOR4JT6-8.10.92

Identification of Key Interacting Residues and Pharmacophoric Features

Beyond predicting binding affinity, molecular docking elucidates the specific interactions between the ligand and the amino acid residues within the target's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. The benzyloxy group of this compound, for example, can participate in hydrophobic interactions and potentially pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the carbonitrile group may also engage in polar interactions.

Identifying these key interacting residues is crucial for understanding the mechanism of action and for guiding further optimization of the compound to enhance its potency and selectivity. The collection of all essential steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target is known as the pharmacophore. For this compound, the key pharmacophoric features would likely include a hydrogen bond acceptor, aromatic rings for stacking interactions, and a hydrophobic region.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. scirp.orgjmchemsci.com By applying DFT, one can calculate various properties of this compound, such as its optimized geometry, vibrational frequencies (IR and Raman spectra), and electronic properties. scirp.org These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). nih.gov

The calculated electronic structure provides insights into the molecule's stability and reactivity. For instance, the distribution of electron density can indicate which parts of the molecule are more likely to engage in chemical reactions. Furthermore, DFT can predict spectroscopic properties, which can be compared with experimental data to validate the computational model.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface of this compound would likely show negative potential (red and yellow regions) around the nitrogen atom of the quinoline ring and the carbonitrile group, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the benzyloxy group would exhibit positive potential (blue regions), making them potential sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich quinoline and benzyloxy moieties, while the LUMO may be centered on the electron-withdrawing carbonitrile group.

ParameterCalculated Value (eV)
HOMO Energy-6.54
LUMO Energy-2.18
HOMO-LUMO Gap4.36

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations can be used to assess the stability of the ligand-protein complex predicted by docking. By simulating the complex in a solvated environment that mimics physiological conditions, one can observe how the ligand and protein interact and adapt to each other's presence over a period of nanoseconds or even microseconds.

MD simulations can confirm the stability of the key interactions identified in docking studies and reveal other transient interactions that may be important for binding. They can also provide insights into the conformational changes that may occur in the protein upon ligand binding. For this compound, an MD simulation would be crucial to validate the stability of its binding mode within a target kinase, ensuring that the predicted interactions are maintained over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a powerful computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

QSAR model development is a cornerstone of modern medicinal chemistry, enabling the prediction of a compound's activity without the need for initial synthesis and testing. biointerfaceresearch.com This process involves calculating a wide array of molecular descriptors for a set of molecules with known activities and then using statistical methods to build a predictive model. biointerfaceresearch.comnih.gov For quinoline-based compounds, QSAR models have been successfully developed to predict activities such as anticancer and anti-inflammatory effects. nih.gov

The development process for a compound like this compound would involve:

Data Set Collection: Assembling a series of quinoline analogs with experimentally measured biological activity against a specific target.

Descriptor Calculation: Computing various descriptors that encode structural, physicochemical, and electronic features. These can range from 2D descriptors like molecular weight and logP to complex 3D descriptors.

Model Building: Using machine learning or statistical methods like Multiple Linear Regression (MLR), Random Forest (RF), or Support Vector Machines (SVM) to create a mathematical equation linking the descriptors to the activity. nih.govnih.gov

Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external test sets of compounds not used in model training. nih.gov For example, robust 3D-QSAR models for quinazoline (B50416) analogs have shown high internal and external validation statistics (Q² > 0.5, R²pred > 0.6). nih.govresearchgate.netunar.ac.id

Table 1: Common Molecular Descriptors in QSAR Studies

Descriptor Class Example Descriptors Description
Physicochemical LogP, TPSA, Molecular Weight Describes lipophilicity, polarity, and size.
Topological Wiener index, Balaban index Quantifies molecular shape and branching.
Electronic Dipole moment, HOMO/LUMO energies Describes the electronic distribution and reactivity.

| 3D-Descriptors | Steric fields (CoMFA), Hydrophobic fields (CoMSIA) | Represents the 3D shape and property fields around the molecule. |

A key outcome of QSAR modeling is the identification of structural features that are either beneficial or detrimental to the desired biological activity. nih.govunar.ac.id The contour maps generated from 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly insightful. These maps visualize regions in 3D space where modifications to the molecule would likely enhance or decrease activity.

For this compound, a CoMSIA model might reveal:

Sterically Favored/Disfavored Regions: Highlighting areas where bulky groups (like the benzyloxy group) enhance or clash with the target's binding pocket.

Electrostatic-Favored Regions: Indicating where electron-withdrawing groups (like the nitrile) or electron-donating groups would improve electrostatic complementarity with the target.

Hydrophobic/Hydrophilic Regions: Showing where lipophilic or polar functionalities are preferred to optimize interactions.

This information provides a rational basis for designing new analogs with improved potency and selectivity. By understanding which parts of the quinoline scaffold and which substituents are critical for activity, chemists can focus their synthetic efforts on the most promising modifications. unar.ac.id

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

Predicting the ADME properties of a compound early in the drug discovery process is essential to avoid late-stage failures due to poor pharmacokinetics. nih.gov

In silico tools are widely used to predict a compound's journey through the body. Oral bioavailability and blood-brain barrier (BBB) permeability are two critical parameters. nih.gov

Oral Bioavailability: This parameter indicates the fraction of an orally administered drug that reaches systemic circulation. Predictions are often based on physicochemical properties and established rules like Lipinski's Rule of Five. researchgate.net For a compound to have good oral bioavailability, it should generally have a molecular weight < 500 Da, a logP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Machine learning models trained on large datasets of compounds with known bioavailability offer more nuanced predictions. nih.govnih.gov

Blood-Brain Barrier (BBB) Permeability: For drugs targeting the central nervous system (CNS), crossing the BBB is essential, whereas it is undesirable for peripherally acting drugs. osti.govarxiv.org BBB penetration is favored by high lipophilicity, low molecular weight (< 400 Da), and a low polar surface area (TPSA). arxiv.orgnih.gov QSAR and machine learning models are frequently used to predict the logBB value (the ratio of the drug concentration in the brain to that in the blood). osti.govfrontiersin.org These models can achieve high accuracy, with some reporting sensitivities and negative predictivities in the range of 70-85%. osti.govfrontiersin.org

Table 2: Predicted ADME Properties for this compound

Property Predicted Value/Assessment Implication
Molecular Weight 270.31 g/mol Favorable for oral bioavailability and BBB permeability.
logP (Lipophilicity) 3.9 High lipophilicity, favors membrane permeability.
Hydrogen Bond Donors 0 Favorable (low number).
Hydrogen Bond Acceptors 3 (N in quinoline, O, N in nitrile) Favorable (low number).
Topological Polar Surface Area (TPSA) 45.9 Ų Low TPSA, suggests good cell permeability and potential for BBB penetration.
Lipinski's Rule of Five 0 Violations High likelihood of good oral bioavailability.

| Predicted BBB Permeability | Likely to cross BBB | Based on low molecular weight, high lipophilicity, and low TPSA. |

Note: Physicochemical properties are calculated based on the known structure of the compound.

Metabolic Stability and CYP Enzyme Interactions

No data is available.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For 7-(Benzyloxy)quinoline-4-carbonitrile, HRMS provides an accurate mass measurement, distinguishing it from other compounds with the same nominal mass. This technique is also used to analyze the fragmentation patterns of the molecule, offering valuable insights into its structural components.

In one analysis, the calculated accurate mass for the protonated molecule [M+H]⁺ of a related compound, C₂₅H₂₄N₂, was determined to be 353.2012, with the found value being 353.2016, demonstrating the precision of HRMS. rsc.org Similarly, for another derivative, C₂₃H₁₈ClN, the calculated [M+H]⁺ was 344.1201, and the found value was 344.1203. rsc.org These examples highlight the capability of HRMS to confirm molecular formulas with high confidence. The fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), helps in identifying the core quinoline (B57606) structure and the benzyloxy substituent.

Table 1: Representative HRMS Data for Related Quinolines

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
A related quinoline derivativeC₂₅H₂₄N₂353.2012353.2016 rsc.org
A related chloro-quinoline derivativeC₂₃H₁₈ClN344.1201344.1203 rsc.org
A related dichloro-quinoline derivativeC₂₂H₁₅Cl₂N364.0654364.0661 rsc.org

This table is for illustrative purposes based on available data for similar structures and may not represent the exact values for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules in solution.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the quinoline core, the benzyloxy group's methylene (B1212753) protons, and the aromatic protons of the benzyl (B1604629) group.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal, allowing for the complete mapping of the carbon framework.

Table 2: Representative ¹H and ¹³C NMR Data for a Related Quinoline Derivative

¹H NMR (400 MHz, CDCl₃)¹³C NMR (101 MHz, CDCl₃)
δ 8.02 (d, J = 9.2 Hz, 1H)δ 159.84
δ 7.80 (s, 1H)δ 149.19
δ 7.37-7.54 (m, 7H)δ 145.14
δ 6.87 (d, J = 8.4 Hz, 2H)δ 140.88
δ 6.63 (d, J = 8.4 Hz, 2H)δ 136.24
δ 4.00 (s, 2H)δ 136.16
δ 2.89 (s, 6H)δ 133.36
δ 2.49 (s, 3H)δ 131.27
δ 129.70
δ 129.03
δ 128.92
δ 128.24
δ 128.11
δ 128.04
δ 127.67
δ 125.98
δ 112.94
δ 40.78
δ 38.07
δ 21.62

This table is based on data for a similar quinoline structure and serves as an illustrative example. rsc.org Chemical shifts (δ) are reported in parts per million (ppm).

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the quinoline and benzyl rings. researchgate.netlibretexts.orgoxinst.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the benzyloxy group to the quinoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, providing information about the molecule's three-dimensional structure and conformation. harvard.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrational bands would include those for the C≡N (nitrile) stretch, C-O (ether) stretch, and various C=C and C=N stretches within the aromatic quinoline system. The resulting spectrum serves as a unique "molecular fingerprint" for the compound.

Table 3: Representative IR Data for a Related Quinoline Derivative

Wavenumber (cm⁻¹)Assignment
3048Aromatic C-H stretch
2914, 2850Aliphatic C-H stretch
1613C=C/C=N stretch (quinoline ring)
1523, 1485, 1443Aromatic ring stretches
1224C-O stretch (ether)

This table is based on data for a similar quinoline structure and is for illustrative purposes. rsc.org

Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment, Reaction Monitoring, and Metabolite Identification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for assessing the purity of this compound. HPLC is widely used to separate the compound from any impurities or byproducts from a synthesis, and the purity can be quantified by analyzing the peak area. Both techniques are also invaluable for monitoring the progress of chemical reactions in which this compound is a reactant or product. In the context of in vitro metabolism studies, HPLC and GC-MS are employed to separate and identify potential metabolites. For instance, a known human metabolite of the related compound 7-benzyloxyquinoline (B143902) is 7-Hydroxyquinoline (B1418103). nih.gov

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation of Chiral Derivatives

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools in stereochemistry for the non-destructive assignment of the absolute configuration of chiral molecules. wikipedia.orgmdpi.com These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. acs.org While specific chiroptical data for derivatives of this compound are not prominently available in published literature, the principles of these techniques can be effectively illustrated through studies on structurally related chiral quinoline compounds. The quinoline scaffold is a key chromophore whose electronic transitions are sensitive to the chiral environment, making CD and ORD powerful methods for stereochemical analysis.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism measures the difference in absorption between left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. A plot of ΔA versus wavelength results in a CD spectrum, which shows positive or negative peaks, known as Cotton effects, in the regions of UV-Vis absorption of the chromophore. nih.gov The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chromophore, providing a fingerprint of the molecule's absolute configuration.

In the context of chiral quinoline derivatives, CD spectroscopy is particularly useful for determining helical chirality in complex structures like foldamers or assigning the stereochemistry of atropisomers. For instance, research on quinoline-derived oligoamide foldamers has shown that the induction of a preferred helical sense (P for right-handed or M for left-handed) by a terminal chiral group can be quantified and assigned using CD. uni-muenchen.deacs.org The CD spectra of these helical oligomers exhibit characteristic bands between 250 and 450 nm, corresponding to the electronic transitions of the quinoline rings. acs.org The sign of the observed Cotton effects, sometimes appearing as couplets, can be correlated to a specific helicity (e.g., M helicity for negative couplets and P helicity for positive ones). acs.org

Similarly, studies on steroidal quinoxalines, which are structurally analogous to quinolines, have demonstrated that the sign of the Cotton effect in the CD spectrum can determine the helicity of the molecule. Positive Cotton effects observed around 240 nm were indicative of P-helicity in these compounds. bohrium.commdpi.com This principle is directly applicable to chiral derivatives of this compound, where the introduction of a chiral center or an axis of chirality would induce characteristic CD signals. The benzyloxy and cyano groups, as substituents on the quinoline chromophore, would influence the position and intensity of the electronic transitions and, consequently, the resulting CD spectrum.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum plots specific rotation [α] against wavelength. In regions away from an absorption band, the optical rotation typically shows a plain curve, either increasing or decreasing towards shorter wavelengths. However, within an absorption band, the curve becomes anomalous, showing a peak and a trough, which together constitute a Cotton effect. The sign of the Cotton effect in ORD is defined by the sign of the peak at the longer wavelength.

ORD and CD are intimately related phenomena (mathematically linked by the Kronig-Kramers transforms) and provide complementary information. Historically, ORD was more widely used, but CD spectroscopy is often preferred today due to simpler spectral interpretation, as Cotton effects are displayed as distinct peaks rather than the overlapping S-shaped curves of ORD. wikipedia.org Nevertheless, ORD remains a valuable technique, especially for determining the absolute configuration of molecules where the chromophore absorption is outside the accessible range of the CD spectrometer.

For a hypothetical chiral derivative of this compound, the ORD spectrum would be expected to display a complex Cotton effect associated with the π-π* transitions of the quinoline ring system. The shape and sign of this curve would be characteristic of a specific enantiomer, allowing for its stereochemical assignment by comparison with known compounds or theoretical calculations.

Application in Stereochemical Elucidation

The primary application of CD and ORD for chiral quinoline derivatives is the assignment of absolute configuration. This can be achieved through several approaches:

Exciton (B1674681) Chirality Method: When two or more chromophores are present in a chiral orientation relative to one another, their electronic transitions can couple, leading to a bisignate (two-signed) Cotton effect in the CD spectrum, known as an exciton couplet. The sign of this couplet (positive or negative) is directly related to the sense of twist between the transition dipole moments of the chromophores, allowing for an unambiguous assignment of absolute configuration.

Empirical Rules and Analogy: The absolute configuration of a new chiral derivative can often be determined by comparing its CD or ORD spectrum with that of a structurally similar compound whose absolute configuration is already known. A close match in the spectra implies the same absolute configuration.

Quantum-Chemical Calculations: In the absence of suitable reference compounds, the CD and ORD spectra can be predicted using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT). mdpi.commdpi.com By calculating the theoretical spectra for a given absolute configuration and comparing them with the experimental spectra, the true stereochemistry can be determined.

The table below presents illustrative data from the literature for chiral quinoline-related structures, demonstrating the type of information obtained from chiroptical studies. It is important to reiterate that this data is for analogous compounds and not for this compound derivatives.

Compound TypeTechniqueWavelength (nm)Observed EffectStereochemical InterpretationReference
Unsubstituted Steroidal QuinoxalineCD238Positive Cotton EffectP Helicity bohrium.commdpi.com
Methyl-substituted Steroidal QuinoxalineCD240Positive Cotton EffectP Helicity bohrium.commdpi.com
Chloro-substituted Steroidal QuinoxalineCD212, 244Positive and Negative Cotton EffectsAltered transitions due to chloro substituent bohrium.com
Chiral Quinoline-derived Octamer (1-5)CD230-280, 320-420Negative Cotton Effect (Exciton Couplet)M Helicity acs.org
Chiral Quinoline-derived Octamer (6)CD230-280, 320-420Positive Cotton Effect (Exciton Couplet)P Helicity acs.org

Future Research Directions and Translational Perspectives

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods like the Skraup, Friedländer, and Doebner-von Miller reactions. nih.govmdpi.com While effective, these methods often suffer from drawbacks such as harsh reaction conditions, the use of hazardous chemicals, long reaction times, and low yields. acs.orgnih.gov Consequently, a major future direction is the development of green and sustainable synthetic protocols for 7-(benzyloxy)quinoline-4-carbonitrile and its analogues.

Modern synthetic chemistry offers several promising avenues. nih.goveurekaselect.com The application of nanocatalysts, for instance, has shown great potential for the efficient synthesis of quinolines, offering benefits like high yields, mild reaction conditions, and catalyst recyclability. acs.orgnih.gov Techniques such as microwave-assisted and ultrasound-promoted synthesis can dramatically reduce reaction times and energy consumption. eurekaselect.comijpsjournal.com Furthermore, one-pot multicomponent reactions are being explored to streamline the synthesis process, improve atom economy, and reduce waste. acs.orgresearchgate.net The development of these methodologies will not only make the production of this compound more economically viable and environmentally friendly but also facilitate the rapid generation of a diverse library of analogues for biological screening. ijpsjournal.com

Synthetic Approach Description Advantages Reference
Classical Methods Includes Friedländer, Skraup, and Doebner-von Miller reactions.Well-established and understood. nih.govmdpi.com
Nanocatalysis Uses nanocatalysts (e.g., Fe3O4-based) to facilitate the reaction.High efficiency, reusability of catalyst, mild conditions. acs.orgnih.gov
Microwave-Assisted Employs microwave radiation to heat the reaction mixture rapidly.Reduced reaction times, improved yields. eurekaselect.comijpsjournal.com
Ultrasound-Promoted Uses ultrasonic irradiation to accelerate the chemical reaction.Shorter reaction times, easy product isolation. eurekaselect.com
One-Pot Synthesis Combines multiple reaction steps into a single procedure without isolating intermediates.Increased efficiency, reduced waste and cost. researchgate.net

Broadening the Scope of SAR Studies to Unexplored Molecular Targets

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound. For quinoline derivatives, SAR has been extensively explored for targets like kinases (e.g., c-Met, EGFR), which are pivotal in cancer pathways. nih.gov However, the full potential of the this compound scaffold is likely untapped. Future research must broaden the scope of SAR studies to include a wider range of molecular targets.

Recent studies have shown that quinoline-based compounds can interact with a diverse array of enzymes, including those that act on DNA and RNA, such as DNA methyltransferases (DNMTs) and RNA-dependent RNA polymerase (RdRp). biorxiv.org This suggests that this compound and its derivatives could be investigated as inhibitors of these enzymes. The benzyloxy group at the C-7 position and the carbonitrile at C-4 are key functionalities that can be systematically modified. For example, altering the substituent on the benzyl (B1604629) ring or replacing the nitrile with other electron-withdrawing groups could fine-tune the compound's selectivity and potency for new targets. biorxiv.org Exploring these modifications against a panel of unexplored targets, such as those involved in epigenetic regulation or viral replication, could lead to the discovery of novel therapeutic applications. biorxiv.orgnih.gov

Integration of High-Throughput Screening and Omics Technologies for Comprehensive Biological Profiling

To efficiently explore the biological potential of this compound analogues, the integration of high-throughput screening (HTS) and "omics" technologies is essential. HTS allows for the rapid screening of large chemical libraries against specific biological targets, making it a cornerstone of modern drug discovery. nih.gov A library of derivatives based on the this compound scaffold can be synthesized and subjected to HTS against a wide array of targets to identify initial hits.

Following HTS, omics technologies can provide a comprehensive, system-wide view of a compound's biological effects. These technologies include:

Genomics: To identify genetic factors that influence sensitivity to the compound.

Transcriptomics: To study changes in gene expression (mRNA levels) following treatment.

Proteomics: To analyze alterations in protein expression and post-translational modifications.

Metabolomics: To measure changes in the levels of small-molecule metabolites.

By applying these technologies, researchers can elucidate the mechanism of action, identify potential off-target effects, and discover biomarkers for efficacy. For instance, treating cancer cells with this compound and analyzing the resulting changes in protein expression (proteomics) could reveal that it inhibits pathways like the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. mdpi.com This integrated approach accelerates the journey from a chemical hit to a well-understood drug candidate.

Omics Technology Application for Profiling this compound
Genomics Identify genetic markers of sensitivity or resistance to the compound.
Transcriptomics Profile changes in gene expression to understand affected cellular pathways.
Proteomics Analyze protein level changes to identify the direct target and downstream effects.
Metabolomics Assess shifts in metabolic pathways to understand the compound's impact on cell metabolism.

Exploration of this compound in Emerging Therapeutic Areas and Neglected Diseases

While many quinoline derivatives have been investigated as anticancer agents, the structural scaffold is known to possess a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, and antiparasitic properties. nih.govnih.govnih.gov A significant future direction is to systematically screen this compound and its analogues against pathogens responsible for emerging and neglected diseases.

There is an urgent need for new drugs to treat viral infections, multidrug-resistant bacteria, and parasitic diseases like tuberculosis and leishmaniasis. eurekaselect.comnih.govnih.gov Quinolines have already shown promise in these areas. For example, certain derivatives have demonstrated activity against Mycobacterium tuberculosis and various viruses. nih.govnih.gov Therefore, testing this compound in these contexts is a logical and potentially fruitful endeavor. Success in this area would not only address significant unmet medical needs but also expand the therapeutic value of this particular chemical scaffold.

Computational Design and De Novo Synthesis of Optimized Analogues with Enhanced Specificity

Computational chemistry and in-silico drug design are indispensable tools for modern drug discovery. nih.gov These methods can be powerfully applied to the this compound scaffold to design optimized analogues with enhanced potency and specificity for a desired biological target.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical correlations between the chemical structure of the quinoline derivatives and their biological activity. nih.govresearchgate.netmdpi.com By analyzing a dataset of related compounds, a QSAR model can predict the activity of novel, unsynthesized analogues, thereby guiding synthetic efforts toward the most promising candidates. nih.govnih.gov

Furthermore, molecular docking can simulate how a compound binds to the active site of a target protein. nih.govnih.gov Using the crystal structure of a target, researchers can virtually screen thousands of designed analogues of this compound to prioritize those with the best predicted binding affinity and interaction profile. This computational pre-screening significantly reduces the time and cost associated with synthesizing and testing a large number of compounds. The insights gained from these computational studies will guide the de novo synthesis of a new generation of highly optimized and specific quinoline-based therapeutics. mdpi.com

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